REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:3]=12.[H-].[Na+].[Li].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.[Cl-].[NH4+]>C1COCC1>[CH3:12][C:11]([C:9]1[NH:8][C:4]2=[N:5][CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]2[CH:10]=1)([CH3:14])[CH3:13] |f:1.2,5.6,^1:16|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=NC=C1)NC(=C2)C(C)(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
hexanes
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 50 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed (nitrogen/vacuum 3 times)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 5 mins
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 45 mins
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for a further hour
|
Type
|
TEMPERATURE
|
Details
|
before warming to room temperature
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with DCM (2×25 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM:MeOH (1:1
|
Type
|
WASH
|
Details
|
The cartridge was washed with DCM:MeOH (1:1
|
Type
|
WASH
|
Details
|
v/v) and eluted with 2M ammonia in MeOH, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=2C(=NC=CC2B(O)O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |